4-Benzoyl-2-chloropyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8ClNO |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
(2-chloropyridin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C12H8ClNO/c13-11-8-10(6-7-14-11)12(15)9-4-2-1-3-5-9/h1-8H |
InChI Key |
KDNPGUUWHZBRKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursors
Established Synthetic Routes for 4-Benzoyl-2-chloropyridine
Traditional methods for the synthesis of 4-acylpyridines often rely on the manipulation of the pyridine (B92270) ring's inherent reactivity through the use of activating groups or by constructing the acylated pyridine from a pre-functionalized precursor.
The oxidation of the pyridine nitrogen to an N-oxide is a well-established strategy to alter the electronic properties of the ring. researchgate.net The N-oxide function enhances the reactivity of the pyridine ring, particularly at the 2- and 4-positions, making them susceptible to both nucleophilic and electrophilic attack. researchgate.netscripps.edu This activation provides a viable route for introducing an acyl group at the C-4 position.
The general synthetic sequence commences with the oxidation of 2-chloropyridine (B119429) using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form 2-chloropyridine N-oxide. firsthope.co.in This intermediate can then undergo acylation. In a typical reaction, the N-oxide oxygen atom attacks an electrophilic acylating agent, like benzoyl chloride or benzoic anhydride. chemtube3d.com This is followed by a nucleophilic attack at the C-4 position, leading to the introduction of the benzoyl group. scripps.edu Subsequent deoxygenation, if required, yields the desired this compound. researchgate.net Some variations of this reaction, particularly with certain acylating agents, can result in rearrangement and direct formation of the C-4 functionalized pyridine. chemtube3d.com
Table 1: Illustrative Reaction Scheme for N-Oxide Acylation
| Step | Reactant | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | 2-Chloropyridine | Peracid (e.g., m-CPBA) | 2-Chloropyridine N-oxide | Ring activation |
Direct Friedel-Crafts acylation is a cornerstone of aromatic chemistry for synthesizing aryl ketones. sigmaaldrich.comorganic-chemistry.org However, its application to pyridine is severely limited. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution. firsthope.co.inyoutube.com Furthermore, the nitrogen's lone pair readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. sigmaaldrich.com This coordination forms a pyridinium (B92312) salt, which is even more strongly deactivated, effectively preventing the reaction. firsthope.co.inyoutube.com
Consequently, standard Friedel-Crafts conditions are generally unsuitable for the direct benzoylation of 2-chloropyridine to produce this compound. firsthope.co.in While electrophilic substitution on pyridine can be forced under harsh conditions, it typically favors the C-3 position. firsthope.co.in Overcoming these reactivity challenges requires modified approaches, which are not considered standard Friedel-Crafts reactions.
An alternative and more feasible classical approach involves reversing the synthetic logic: instead of acylating a pyridine ring, a pyridine-derived acylating agent is used to acylate benzene (B151609). This strategy begins with 2-chloroisonicotinic acid (2-chloro-pyridine-4-carboxylic acid).
The synthesis proceeds by first converting the carboxylic acid group into a more reactive acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.org The resulting 2-chloroisonicotinoyl chloride is a potent electrophile that can be used in a subsequent Friedel-Crafts acylation of benzene. In this reaction, catalyzed by a Lewis acid like aluminum chloride, the 2-chloroisonicotinoyl chloride acylates the benzene ring to form this compound. This method circumvents the issues associated with the direct acylation of the deactivated pyridine ring.
Table 2: Synthesis via Isonicotinoyl Chloride
| Starting Material | Key Intermediate | Reaction Type | Final Product |
|---|
Advanced and Emerging Synthetic Strategies Relevant to this compound and its Derivatives
Modern organic synthesis has seen the development of powerful techniques that allow for the direct and highly selective functionalization of heterocyclic rings, providing more efficient pathways to compounds like this compound.
The direct C-H functionalization of pyridine rings is a significant area of research aimed at creating more atom- and step-economical syntheses. rsc.org One of the most effective strategies for achieving regioselectivity is directed ortho-metalation (DoM). This technique involves the deprotonation of a specific C-H bond directed by a functional group.
For the synthesis of this compound, a key strategy is the regioselective lithiation at the C-4 position of a 2-chloropyridine derivative. Research has shown that the lithiation of substrates like 2-chloronicotinic acid using a strong, non-nucleophilic base such as lithium tetramethylpiperidide (LiTMP) can proceed with high selectivity for the C-4 position. mdpi.com Similarly, 2-chloro-5-bromopyridine has been shown to undergo lithiation at the C-4 position with lithium diisopropylamide (LDA). mdpi.com
Once the 4-pyridyl anion is generated, it can be treated with a suitable benzoyl electrophile, such as benzaldehyde (B42025) (followed by oxidation) or benzoyl chloride, to install the desired benzoyl group. This approach offers a direct route to C-4 functionalization that is not reliant on the inherent electronic preferences of the pyridine ring. mdpi.com
Table 3: Directed Lithiation for C-4 Functionalization
| Substrate | Base | Position of Lithiation | Electrophile Quench |
|---|---|---|---|
| 2-Chloronicotinic acid | LiTMP | C-4 | Benzoylating Agent |
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, particularly between aryl and heteroaryl systems. researchgate.net The Suzuki-Miyaura coupling, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a prominent example. researchgate.netmdpi.com
This methodology can be adapted for the synthesis of this compound. One possible route involves the Suzuki coupling of a 2-chloropyridine-4-boronic acid derivative with a benzoyl halide. Alternatively, a 2-chloro-4-halopyridine could be coupled with a phenylboronic acid derivative, with the carbonyl group being introduced separately. The Suzuki reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net Catalytic systems often employ a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, along with a base like K₂CO₃ or Cs₂CO₃. mdpi.com
Beyond palladium, other transition metals like copper and iron are also used in cross-coupling reactions to form aryl-aryl bonds. beilstein-journals.orglongdom.orgmdpi.com These reactions provide powerful and flexible platforms for constructing the this compound scaffold from appropriately substituted pyridine and benzene precursors. nih.govresearchgate.net
Deprotometallation-Aroylation Approaches (e.g., Deprotocupration-Aroylation of 2-Chloropyridine)
Deprotometallation-aroylation is a powerful strategy for the regioselective functionalization of pyridine rings. This method involves the removal of a proton from the pyridine ring using a strong base to form a metallated intermediate, which is then quenched with an aroylating agent.
In the context of 2-chloropyridine, direct deprotonation can be challenging due to the electron-deficient nature of the ring. However, directed metallation using lithium bases is a known strategy. For instance, the lithiation of 2-chloropyridine at position 3, followed by acylation with benzoyl chloride, has been shown to produce 2-chloro-3-benzoylpyridine in excellent yield. youtube.com Achieving functionalization at the 4-position typically requires specific directing groups or reaction conditions that favor metallation at that site. The general principle involves the generation of a pyridyl anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.
Recent studies on the regioselective functionalization of 2-chloropyridines have highlighted the use of halogen-magnesium exchange or directed lithiation (using reagents like n-BuLi and TMP) to create reactive intermediates that can be trapped with electrophiles. mdpi.com While a specific deprotocupration-aroylation protocol for the 4-position of 2-chloropyridine is not extensively detailed, the underlying principle of forming a nucleophilic carbon center on the pyridine ring for subsequent acylation remains a viable synthetic pathway.
Nucleophilic Aromatic Substitution (SNAr) in Pyridine Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridine systems. The pyridine ring's electron-deficient character, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. slideshare.net In 2-chloropyridine, the chlorine atom serves as a leaving group that can be displaced by a variety of nucleophiles. wikipedia.org
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. nih.govresearchgate.net This step temporarily disrupts the ring's aromaticity and is often the rate-determining step, sometimes requiring heat to proceed. youtube.com The subsequent loss of the chloride leaving group restores the aromaticity and yields the substituted product.
This reactivity is a cornerstone of 2-chloropyridine chemistry, enabling the synthesis of numerous derivatives. The rate and feasibility of the substitution are significantly influenced by the electron-withdrawing strength and position of other substituents on the ring. nih.govresearchgate.net While direct benzoylation at the 4-position via SNAr is not a standard approach, understanding the SNAr reactivity of the 2-chloropyridine precursor is crucial for designing multi-step syntheses and predicting potential side reactions.
Chemistry of Key Precursors and Intermediates
Synthesis and Reactions of 2-Chloropyridine N-Oxides
2-Chloropyridine N-oxide is a critical intermediate that activates the pyridine ring for further functionalization, particularly at the 4-position.
Synthesis: The most common method for synthesizing 2-chloropyridine N-oxide is the direct oxidation of 2-chloropyridine. dcu.ie This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracetic acid. dcu.ieguidechem.com The reaction with hydrogen peroxide is often catalyzed by acids like tungstic acid and sulfuric acid to improve efficiency and yield. guidechem.com The optimal conditions for this reaction have been studied, varying parameters like catalyst dosage, temperature, and reaction time to maximize product formation. guidechem.comresearchgate.net
| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrogen Peroxide | Tungstic Acid / Sulfuric Acid | 70-80 | 12 | Not specified | guidechem.com |
| Hydrogen Peroxide | Phosphotungstic acid on SiO₂ | 80 | 30 | 89.8 | researchgate.net |
Reactions: The N-oxide functional group significantly alters the reactivity of the pyridine ring. It acts as an activating group, increasing the electron density in the ring through resonance, which facilitates electrophilic substitution. gcwgandhinagar.com This activation is particularly pronounced at the 2- and 4-positions. For 2-chloropyridine N-oxide, this effect enables electrophilic attack at the 4-position. A key example is the nitration of 2-chloropyridine N-oxide to produce 2-chloro-4-nitropyridine-N-oxide. prepchem.comchemicalbook.com This intermediate can then be converted to other 4-substituted derivatives, providing a strategic route to compounds like 4-amino-2-chloropyridine. chemicalbook.com The N-oxide group can be removed later in a synthetic sequence if desired.
Utilization of Substituted Benzoyl Chlorides in Acylation Reactions
Benzoyl chloride and its substituted derivatives are highly effective acylating agents used to introduce a benzoyl group onto a substrate. They are significantly more reactive than their corresponding carboxylic acids. The high electrophilicity of the carbonyl carbon makes them susceptible to attack by a wide range of nucleophiles.
In the context of preparing this compound, benzoyl chloride serves as the source of the benzoyl moiety. Its primary application is in reactions with carbon-based nucleophiles, such as the organometallic pyridine intermediates generated through deprotometallation (as discussed in section 2.2.3). youtube.com
Acylation reactions involving acyl chlorides generate hydrochloric acid (HCl) as a byproduct. youtube.com To prevent unwanted side reactions and drive the reaction to completion, a base is typically added to neutralize the acid. Pyridine is a commonly used base for this purpose, as it effectively sequesters the generated HCl. youtube.comnih.gov The reactivity of benzoyl chloride with pyridines and pyridine N-oxides has been studied, indicating that pyridine N-oxides are significantly more reactive nucleophiles toward benzoyl chloride than the parent pyridines. researchgate.net
Preparation and Reactivity of Pyridine-Based Acyl Halides
Pyridine-based acyl halides, such as pyridinecarbonyl chlorides, are highly reactive intermediates derived from pyridinecarboxylic acids. They serve as activated forms of the carboxylic acids, enabling facile reactions with nucleophiles.
Preparation: The standard method for preparing a pyridine-based acyl halide is the treatment of the corresponding pyridinecarboxylic acid with a halogenating agent. wikipedia.org Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). For example, 2-(4-pyridinylamino)benzoic acid can be converted to its highly reactive acyl chloride, 2-(4-pyridinylamino)-benzoyl chloride, by reacting it with thionyl chloride. wikipedia.org This process transforms the hydroxyl group of the carboxylic acid into a good leaving group, facilitating subsequent nucleophilic acyl substitution.
Reactivity: As activated carboxylic acid derivatives, pyridine-based acyl halides are potent electrophiles. They readily react with a variety of nucleophiles to form new bonds. For instance, they react with amines to form amides and with alcohols to form esters. youtube.com This high reactivity makes them valuable intermediates in the synthesis of complex molecules where a pyridine moiety is linked to another functional group via a carbonyl bridge.
Chemical Reactivity and Transformation Studies of 4 Benzoyl 2 Chloropyridine
Nucleophilic Displacement Reactions at the Chlorine Atom
The chlorine atom at the 2-position of the pyridine (B92270) ring in 4-Benzoyl-2-chloropyridine is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom within the pyridine ring, combined with the resonance and inductive effects of the 4-benzoyl group, decreases the electron density at the C2 and C4 positions. uoanbar.edu.iqaskfilo.com This electron deficiency renders the carbon atom attached to the chlorine susceptible to attack by a wide range of nucleophiles. wikipedia.org
The general mechanism involves the attack of a nucleophile on the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. pearson.com The reactivity order for nucleophilic substitution on halopyridines is generally 4-halo > 2-halo >> 3-halo. uoanbar.edu.iqaskfilo.com
A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse array of substituted pyridine derivatives. These reactions are typically carried out in polar aprotic solvents and may be facilitated by heat or catalysis. science.gov For instance, primary and secondary amines readily react to form substituted 2-aminopyridines, while alkoxides, such as sodium ethoxide, can be used to introduce alkoxy groups. researchgate.netbrainly.in
| Nucleophile | Reagent Example | Product Type |
| Amines (Primary/Secondary) | Propylamine, Morpholine | 2-(Alkyl/Aryl)aminopyridine derivatives |
| Alkoxides | Sodium Ethoxide | 2-Alkoxypyridine derivatives |
| Thiols | Sodium Thiophenoxide | 2-(Arylthio)pyridine derivatives |
| Hydrazine (B178648) | Hydrazine Hydrate (B1144303) | 2-Hydrazinylpyridine derivatives |
| Azides | Sodium Azide | 2-Azidopyridine derivatives |
Reactions Involving the Benzoyl Moiety
The benzoyl group offers a secondary site for chemical modifications, encompassing both the phenyl ring and the carbonyl group.
Modifications of the Phenyl Ring (e.g., Electrophilic Aromatic Substitution)
The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution (EAS). The carbonyl group is a deactivating group and a meta-director due to its electron-withdrawing nature through resonance and induction. masterorganicchemistry.com Consequently, electrophilic attack will preferentially occur at the meta-positions (C3' and C5') of the phenyl ring.
Common EAS reactions include nitration, halogenation, and sulfonation. These reactions typically require strong electrophiles and often harsh conditions, such as the use of a strong acid catalyst, because the ring is deactivated. masterorganicchemistry.comlibretexts.org For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
| Reaction Type | Reagents | Expected Product |
| Nitration | HNO₃, H₂SO₄ | 2-Chloro-4-(3-nitrobenzoyl)pyridine |
| Bromination | Br₂, FeBr₃ | 4-(3-Bromobenzoyl)-2-chloropyridine |
| Sulfonation | Fuming H₂SO₄ | 3-(2-Chloro-pyridine-4-carbonyl)-benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Chloro-4-(3-acylbenzoyl)pyridine |
Carbonyl Group Transformations
The carbonyl group of the benzoyl moiety is susceptible to nucleophilic attack and can undergo various transformations characteristic of ketones. One of the most common reactions is the reduction of the ketone to a secondary alcohol. This can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting product would be (2-chloropyridin-4-yl)(phenyl)methanol. mdpi.com
Furthermore, the carbonyl group can react with nitrogen-based nucleophiles, such as primary amines or hydroxylamine, in condensation reactions to form imines (Schiff bases) or oximes, respectively. These reactions are often catalyzed by acid.
| Reaction Type | Reagent(s) | Product Type |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Secondary Amine |
| Wittig Reaction | Ylide (Ph₃P=CHR) | Alkene |
| Grignard Reaction | Grignard Reagent (R-MgBr) | Tertiary Alcohol |
Derivatization Strategies and Analogue Synthesis
Building upon the fundamental reactivity of this compound, various derivatization strategies have been developed to synthesize a range of analogues.
Formation of Aroyloxy- and Aroylbromo-pyridines
Information regarding the specific synthesis of 4-benzoyl-2-(aroyloxy)pyridines or 4-benzoyl-2-(aroylbromo)pyridines is not extensively detailed in the available literature. However, the formation of an aroyloxy group at the 2-position would theoretically involve the nucleophilic displacement of the chloride by a carboxylate anion (a salt of a carboxylic acid). This reaction would be analogous to the Williamson ether synthesis but forming an ester linkage to the pyridine ring. The synthesis of an aroylbromo-pyridine derivative is less common and would require specific synthetic methodologies that are not standard transformations of a 2-chloropyridine (B119429) starting material.
Synthesis of Nitrogen-Containing Derivatives (e.g., Thiourea (B124793), Hydrazinyl)
Nitrogen-containing derivatives of this compound are of significant interest and can be synthesized primarily through nucleophilic substitution at the C2 position.
Thiourea Derivatives: The synthesis of N-benzoyl-N'-(pyridin-2-yl)thiourea derivatives can be achieved through a multi-step process. nih.gov A common method involves first reacting benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to form benzoyl isothiocyanate in situ. researchgate.net This intermediate then reacts with a 2-aminopyridine (B139424) derivative. In the context of this compound, the chloro-group would first be displaced by an amine (e.g., ammonia (B1221849) or a primary amine) to generate the corresponding 2-aminopyridine intermediate, which could then be reacted with the benzoyl isothiocyanate to yield the desired thiourea derivative. mdpi.com
Hydrazinyl Derivatives: The synthesis of 2-hydrazinylpyridine derivatives is typically achieved by the direct reaction of a 2-chloropyridine with hydrazine hydrate. google.comresearchgate.net In this reaction, the hydrazine acts as the nucleophile, displacing the chloride ion. nih.gov The reaction is often carried out in a suitable solvent under reflux. The resulting 4-benzoyl-2-hydrazinylpyridine is a versatile intermediate that can be further modified, for example, by reaction with various aldehydes or ketones to form hydrazones, or with carboxylic acids or their derivatives to form acylhydrazides. wjpr.netnih.gov
| Derivative Type | Synthetic Route | Key Reagents |
| Thiourea | 1. Amination of this compound 2. Reaction with benzoyl isothiocyanate | 1. NH₃ or R-NH₂ 2. Benzoyl chloride, NH₄SCN |
| Hydrazinyl | Nucleophilic substitution | Hydrazine hydrate (N₂H₄·H₂O) |
Coordination Chemistry of this compound and its Ligand Analogs
The coordination chemistry of pyridine derivatives is a vast and well-studied field, owing to the presence of the nitrogen atom with a lone pair of electrons, which can readily form coordinate bonds with metal ions. The specific ligand , this compound, presents an interesting case due to the electronic and steric influences of its substituents. The electron-withdrawing nature of both the 2-chloro and 4-benzoyl groups is expected to reduce the basicity of the pyridine nitrogen, thus influencing its coordination properties. While direct studies on this compound are limited in the available literature, a comprehensive understanding can be built by examining the coordination behavior of its analogs, namely 4-benzoylpyridine (B1666322) and 2-chloropyridine, with various transition metal ions.
The complexation of this compound with transition metal ions like copper(II), cobalt(II), nickel(II), and zinc(II) is anticipated to occur primarily through the pyridine nitrogen atom. The benzoyl group's carbonyl oxygen could potentially participate in coordination, leading to chelation, although this is less common for 4-substituted pyridines unless deprotonation of an adjacent group occurs.
Copper(II) Complexes: Studies on the related ligand, 4-benzoylpyridine, have shown the formation of distinct copper(II) complexes. For instance, the reaction of 4-benzoylpyridine with copper(II) thiocyanate yields a square planar complex, [Cu(NCS)₂(4-Bzpy)₂]. In contrast, using copper(II) nitrate (B79036) results in a distorted octahedral complex, [Cu(NO₃)₂(4-Bzpy)₄]. nih.gov This demonstrates the influence of the counter-ion on the final coordination geometry. Research on 2-chloropyridine derivatives with Cu(II) has also been reported, indicating the formation of square planar or distorted tetrahedral geometries.
Cobalt(II) and Zinc(II) Complexes: For Co(II) and Zn(II), studies on 2-chloropyridine have revealed the formation of distorted tetrahedral complexes with the general formula [M(NCS)₂L₂], where L is the 2-chloropyridine ligand. This suggests that this compound might form similar tetrahedral complexes with these metal ions. In these structures, the metal cation is coordinated by two terminally N-bonded thiocyanato anions and two substituted pyridine ligands.
Nickel(II) Complexes: The coordination chemistry of Ni(II) with pyridine-based ligands is diverse, with octahedral and square planar geometries being the most common. jscimedcentral.com The specific geometry adopted is influenced by factors such as the steric bulk of the ligand and the nature of the co-ligands. For instance, many Ni(II)-pyridine complexes adopt a trans-[NiCl₂(pyridine)₄] octahedral geometry. wikipedia.org It is plausible that this compound would form similar octahedral or potentially square planar complexes with Ni(II), depending on the reaction conditions.
The following table summarizes the types of complexes formed with analogous ligands:
| Metal Ion | Ligand Analog | Complex Formula/Type | Coordination Geometry |
| Cu(II) | 4-Benzoylpyridine | [Cu(NCS)₂(4-Bzpy)₂] | Square Planar |
| Cu(II) | 4-Benzoylpyridine | [Cu(NO₃)₂(4-Bzpy)₄] | Distorted Octahedral |
| Co(II) | 2-Chloropyridine | [Co(NCS)₂(2-Cl-py)₂] | Distorted Tetrahedral |
| Zn(II) | 2-Chloropyridine | [Zn(NCS)₂(2-Cl-py)₂] | Distorted Tetrahedral |
| Ni(II) | Pyridine | [NiCl₂(py)₄] | Octahedral |
The bonding between the metal ion and the pyridine nitrogen is a classical Lewis acid-base interaction. The strength of this bond and the resulting geometry of the complex are dictated by a combination of electronic and steric factors.
The presence of the 2-chloro substituent in this compound is expected to have a significant steric influence, potentially hindering the approach of the metal ion and affecting the bond angles within the coordination sphere. Electronically, both the chloro and benzoyl groups are electron-withdrawing, which decreases the electron density on the pyridine nitrogen. This reduction in basicity would theoretically lead to a weaker metal-nitrogen bond compared to unsubstituted pyridine.
Bond Lengths and Angles: In the square planar [Cu(NCS)₂(4-Bzpy)₂] complex, the Cu-N bond lengths are approximately 2.01 Å. nih.gov In the distorted octahedral [Cu(NO₃)₂(4-Bzpy)₄], the equatorial Cu-N bond lengths are around 2.02-2.04 Å, while the axial Cu-O bonds are longer at approximately 2.50 Å. nih.gov
For the tetrahedral complexes of 2-chloropyridine with Co(II) and Zn(II), the metal-nitrogen bond lengths are influenced by the size of the metal ion. Typical Co-N bond lengths in tetrahedral pyridine complexes are around 2.0 Å, while Zn-N bond lengths are slightly longer. wikipedia.org
In octahedral Ni(II) complexes with pyridine, such as trans-[NiCl₂(pyridine)₄], the Ni-N bond lengths are typically in the range of 2.12-2.15 Å. wikipedia.org
The table below provides a summary of selected bond parameters from studies on analogous complexes.
| Complex | Metal-Ligand Bond | Bond Length (Å) | Bond Angles (°) |
| [Cu(NCS)₂(4-Bzpy)₂] | Cu-N | ~2.01 | N-Cu-N: ~90 & 180 |
| [Cu(NO₃)₂(4-Bzpy)₄] | Cu-N (eq) | 2.02-2.04 | N-Cu-N (eq): ~90 |
| [CoCl₂(pyridine)₄] | Co-N | ~1.98 | N-Co-N: ~90 & 180 |
| [NiCl₂(pyridine)₄] | Ni-N | ~2.12-2.15 | N-Ni-N: ~90 & 180 |
Structural Elucidation and Spectroscopic Analysis
Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the functional groups and the unique molecular fingerprint of 4-Benzoyl-2-chloropyridine. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be constructed based on characteristic frequencies for its constituent functional groups: the benzoyl group, the substituted pyridine (B92270) ring, and the carbon-chlorine bond.
Key Vibrational Modes:
Carbonyl (C=O) Stretching: The most prominent vibrational mode in the IR spectrum of a benzophenone (B1666685) derivative is the C=O stretching vibration. For benzophenone itself, this band appears intensely around 1650-1660 cm⁻¹. aip.orgresearchgate.net The electronic environment, including conjugation and substituent effects, significantly influences this frequency. tandfonline.com For this compound, the electron-withdrawing nature of the 2-chloropyridine (B119429) ring is expected to slightly increase the C=O bond order, shifting this peak to a slightly higher wavenumber, likely in the range of 1660-1675 cm⁻¹ .
Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl and pyridine rings typically appear in the 1400-1600 cm⁻¹ region. scialert.net These bands are characteristic of the aromatic systems and confirm the presence of both rings.
Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic protons on both the phenyl and pyridine rings are expected to produce weak to medium bands above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range. scialert.netysu.am
C-Cl Stretching: The carbon-chlorine stretching vibration is a key indicator of the chloro-substituent. For chloropyridines, this mode is generally observed in the lower frequency region of the fingerprint, typically between 700-800 cm⁻¹ .
Table 4.1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Comments |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Weak-Medium | Corresponds to C-H bonds on both rings. |
| Carbonyl C=O Stretch | 1660 - 1675 | Strong | Key functional group identification. aip.orgtandfonline.com |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong | Multiple bands expected from both rings. scialert.net |
| Aromatic C-H In-plane Bend | 1000 - 1300 | Medium | Part of the fingerprint region. |
| C-Cl Stretch | 700 - 800 | Medium-Strong | Characteristic of the chloro-substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals in this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the eight aromatic protons of the molecule. The electron-withdrawing nature of the carbonyl group and the nitrogen and chlorine atoms on the pyridine ring will cause the protons to resonate in the downfield region, typically between 7.0 and 9.0 ppm.
Pyridine Ring Protons: The protons on the 2-chloropyridine ring are expected to be the most deshielded. The proton at position 6 (H-6), adjacent to the nitrogen, would likely appear as a doublet at the lowest field, around 8.5-8.7 ppm . The proton at position 3 (H-3), adjacent to the chlorine, would appear as a singlet or a narrow doublet around 7.8-8.0 ppm . The proton at position 5 (H-5) would likely be a doublet of doublets in the region of 7.4-7.6 ppm .
Benzoyl Ring Protons: The protons of the phenyl ring will show a more typical pattern for a monosubstituted benzene (B151609) ring attached to a ketone. The two protons ortho to the carbonyl group are expected to appear as a doublet or multiplet around 7.8-7.9 ppm . The remaining three protons (meta and para) will likely resonate as a complex multiplet between 7.4-7.7 ppm .
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms, as the molecule lacks symmetry.
Carbonyl Carbon: The carbonyl carbon is the most deshielded and will appear at a characteristic chemical shift far downfield, predicted to be in the range of 190-195 ppm . rsc.org
Pyridine Ring Carbons: The carbon atom bonded to chlorine (C-2) will be significantly deshielded, appearing around 150-153 ppm . The carbon adjacent to the nitrogen (C-6) is also expected at a low field, around 148-150 ppm . The carbon bearing the benzoyl group (C-4) would be found around 140-145 ppm , while the remaining carbons (C-3 and C-5) would appear in the 120-130 ppm region.
Benzoyl Ring Carbons: The carbon atom of the phenyl ring directly attached to the carbonyl group (quaternary carbon) is expected around 135-138 ppm . The other aromatic carbons of this ring will resonate in the typical aromatic region of 128-134 ppm .
Table 4.2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | 190 - 195 |
| Pyridine C2-Cl | - | 150 - 153 |
| Pyridine C3-H | 7.8 - 8.0 | 122 - 125 |
| Pyridine C4-COPh | - | 140 - 145 |
| Pyridine C5-H | 7.4 - 7.6 | 125 - 128 |
| Pyridine C6-H | 8.5 - 8.7 | 148 - 150 |
| Benzoyl C1' (ipso) | - | 135 - 138 |
| Benzoyl C2'/C6' (ortho) | 7.8 - 7.9 | 129 - 131 |
| Benzoyl C3'/C5' (meta) | 7.5 - 7.7 | 128 - 129 |
| Benzoyl C4' (para) | 7.6 - 7.7 | 132 - 134 |
Electronic Spectroscopy for Electronic Transitions and Conjugation Studies (Ultraviolet-Visible (UV-Vis) Spectroscopy)
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by transitions associated with its two main chromophores: the benzoyl group and the chloropyridine ring.
The benzophenone chromophore typically exhibits two main absorption bands. scialert.netresearchgate.net
A strong absorption band corresponding to a π→π* transition , usually observed around 250-260 nm . This transition involves the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the phenyl rings and the carbonyl group.
A weaker absorption band at a longer wavelength, typically around 330-350 nm , corresponding to an n→π* transition . This involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is formally forbidden and thus has a much lower molar absorptivity.
For this compound, the conjugation between the benzoyl moiety and the 2-chloropyridine ring will influence these transitions. The presence of the chloropyridine system is expected to cause a bathochromic (red) shift in the π→π* transition compared to unsubstituted benzophenone, likely placing the absorption maximum (λmax) in the 260-280 nm range. The n→π* transition may also be shifted and could be sensitive to solvent polarity. Studies on related chloropyridine complexes have shown absorption bands appearing due to charge transfer interactions. researchgate.net
Table 4.3: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Description |
|---|---|---|---|
| π → π | 260 - 280 | High | Involves the extended conjugated system. scialert.net |
| n → π | 330 - 360 | Low | Characteristic of the carbonyl group. researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of the molecule upon ionization. The nominal molecular weight of this compound (C₁₂H₈ClNO) is 217 g/mol . Due to the presence of chlorine, the molecular ion peak (M⁺˙) in the mass spectrum will exhibit a characteristic isotopic pattern, with a peak at m/z 217 (for ³⁵Cl) and another peak at m/z 219 (for ³⁷Cl) with an intensity ratio of approximately 3:1.
The fragmentation of this compound under electron impact (EI) ionization is expected to proceed through several key pathways:
Formation of the Benzoyl Cation: A very common and dominant fragmentation pathway for benzophenone derivatives is the alpha-cleavage to form the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . This is often the base peak in the spectrum. nih.gov The other fragment would be the 2-chloro-4-pyridinyl radical.
Formation of the Phenyl Cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 .
Fragmentation of the Chloropyridine Moiety: Another primary fragmentation could involve the cleavage of the C-C bond between the carbonyl group and the pyridine ring, leading to a [2-chloro-pyridin-4-yl]carbonyl cation at m/z 140/142 . Loss of CO from this fragment would yield the 2-chloropyridinyl cation at m/z 112/114 .
Table 4.4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula |
|---|---|---|
| 217 / 219 | Molecular Ion [M]⁺˙ | [C₁₂H₈ClNO]⁺˙ |
| 182 | [M - Cl]⁺ | [C₁₂H₈NO]⁺ |
| 140 / 142 | [M - C₆H₅]⁺ | [C₆H₃ClNO]⁺ |
| 112 / 114 | [C₅H₃ClN]⁺˙ | [C₅H₃ClN]⁺˙ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in publicly accessible databases, its solid-state structure can be inferred from related compounds like benzophenone and other benzoylpyridine derivatives. researchgate.netmdpi.com
It is expected that the molecule will be non-planar. In benzophenone, the two phenyl rings are twisted out of the plane of the carbonyl group, with dihedral angles typically around 25-35 degrees, to relieve steric hindrance between the ortho-hydrogens. A similar conformation is anticipated for this compound, where the phenyl ring and the 2-chloropyridine ring will be twisted relative to the central carbonyl C=O plane. The precise dihedral angles would be determined by a balance between the steric repulsion of the ortho-hydrogens and the chlorine atom, and the electronic effects favoring conjugation.
Computational and Theoretical Chemistry of 4 Benzoyl 2 Chloropyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-benzoyl-2-chloropyridine. These methods allow for the detailed analysis of its electronic structure, which in turn governs its reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable structure of the molecule. The resulting optimized geometry is crucial for accurately calculating other molecular properties.
The total energy calculated through DFT provides a measure of the molecule's stability. These calculations are foundational for further computational analysis, including vibrational frequency analysis to confirm that the optimized structure is a true energy minimum.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the phenyl and pyridine (B92270) rings, while the LUMO would likely be distributed over the electron-deficient carbonyl group and the pyridine ring.
Table 2: Frontier Molecular Orbital Properties (Illustrative) Note: This table is a representation of typical data obtained from FMO analysis.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values.
Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. In this compound, these areas would be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. Regions of positive electrostatic potential, depicted in blue, are electron-poor and are prone to nucleophilic attack. These positive regions are generally located around the hydrogen atoms. Green and yellow areas represent regions of intermediate or near-neutral potential. The MEP map provides a clear, qualitative prediction of how the molecule will interact with other charged or polar species.
Population Analysis for Charge Distribution (e.g., Mulliken Charges)
Population analysis methods, such as Mulliken charge analysis, are used to calculate the partial atomic charges on each atom within a molecule. This provides a quantitative measure of the electron distribution and helps to understand the molecule's polarity and electrostatic interactions. The calculation partitions the total electron density among the constituent atoms.
For this compound, Mulliken charge analysis would likely show a significant negative charge on the carbonyl oxygen and the pyridine nitrogen due to their high electronegativity. The carbonyl carbon and the carbon atom bonded to the chlorine would be expected to carry positive charges, making them electrophilic centers. While Mulliken charges are known to be dependent on the basis set used in the calculation, they provide valuable qualitative insights into the charge distribution within the molecule.
Table 3: Mulliken Atomic Charges (Illustrative) Note: This table illustrates the type of output from a Mulliken population analysis. Specific values for the target molecule were not available.
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.55 |
| N (pyridine) | -0.48 |
| Cl | -0.15 |
| C (carbonyl) | +0.60 |
| C (bonded to Cl) | +0.25 |
Mechanistic Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by exploring the potential energy surface that connects reactants, transition states, and products.
Transition State Analysis for Reaction Pathways
Transition state analysis is used to identify the highest energy point along a reaction coordinate, known as the transition state. This is a critical step in understanding the kinetics and mechanism of a chemical reaction. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined.
For this compound, this analysis could be applied to study various reactions, such as nucleophilic substitution at the 2-position of the pyridine ring. Computational methods can model the approach of a nucleophile, the formation and breaking of bonds, and identify the geometry and energy of the transition state. This information is invaluable for predicting reaction rates and understanding why certain reaction pathways are favored over others. The analysis involves frequency calculations, where a single imaginary frequency confirms the structure as a true transition state.
Hammett Analysis and Structure-Reactivity Correlations
Hammett analysis is a powerful tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. The Hammett equation is given by:
log(k/k₀) = σρ or log(K/K₀) = σρ
where k or K is the rate or equilibrium constant for a reaction of a substituted aromatic compound, and k₀ or K₀ is the constant for the unsubstituted compound. The substituent constant, σ, is a measure of the electronic effect (inductive and resonance) of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects.
For this compound, a hypothetical Hammett analysis would consider the electronic effects of the 2-chloro and 4-benzoyl groups on the reactivity of the pyridine ring. The reactivity of the pyridine ring in this compound is influenced by the electronic properties of both the chloro and benzoyl substituents.
The chloro group at the 2-position is an electron-withdrawing group primarily through its inductive effect (-I) and a weak electron-donating group through its resonance effect (+R). The benzoyl group at the 4-position is also electron-withdrawing, primarily through its resonance effect (-R) and to a lesser extent, its inductive effect (-I).
To illustrate a hypothetical structure-reactivity correlation, consider a nucleophilic aromatic substitution reaction at the 2-position of the pyridine ring. The electron-withdrawing nature of the 4-benzoyl group would stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction rate. A Hammett plot for a series of 4-benzoyl-substituted-2-chloropyridines (with varying substituents on the benzoyl ring) would likely yield a positive ρ value, indicating that electron-withdrawing groups on the benzoyl ring enhance the reaction rate.
Conversely, for an electrophilic substitution on the pyridine ring, which is generally difficult for pyridines, the electron-withdrawing nature of both substituents would significantly deactivate the ring, making the reaction even less favorable.
A data table of hypothetical Hammett substituent constants (σ) for different positions on the pyridine ring can be conceptualized to predict reactivity.
| Substituent | σ_meta (for 3-position) | σ_para (for 4-position) |
| -Cl | +0.37 | +0.23 |
| -COPh | +0.34 | +0.43 |
Prediction and Interpretation of Spectroscopic Parameters (e.g., UV-Vis, IR, NMR)
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound.
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is expected to exhibit absorptions corresponding to π→π* and n→π* transitions. TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. The predicted spectrum would likely show intense bands in the UV region, arising from transitions within the benzoyl and pyridine chromophores. The conjugation between the phenyl, carbonyl, and pyridine moieties would influence the energy of these transitions.
Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of this compound. The calculated IR spectrum would show characteristic peaks for the C=O stretching of the benzoyl group, C-Cl stretching, and various vibrations associated with the pyridine and benzene (B151609) rings.
A table of predicted and experimental vibrational frequencies for key functional groups in similar molecules is presented below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C=O Stretch | 1660-1680 | 1650-1670 |
| C-Cl Stretch | 700-800 | 720-780 |
| Pyridine Ring Breathing | 990-1030 | 990-1020 |
| Aromatic C-H Stretch | 3000-3100 | 3050-3150 |
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within DFT. The predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine and benzene rings, with their chemical shifts influenced by the electron-withdrawing nature of the chloro and benzoyl groups. Similarly, the ¹³C NMR spectrum would provide information about the electronic environment of each carbon atom.
Molecular Docking Simulations for Ligand-Receptor Interactions (Purely computational, avoiding biological results)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a purely computational context, docking simulations can be used to explore the potential non-covalent interactions of this compound with a hypothetical protein receptor active site.
A typical docking simulation involves preparing the 3D structure of this compound and a model receptor. The simulation then samples a large number of possible conformations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity.
The results of a hypothetical docking study of this compound into a generic hydrophobic pocket of a receptor could reveal several key interactions:
Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl and pyridine rings can engage in hydrophobic interactions with nonpolar amino acid residues.
π-π Stacking: The aromatic rings of this compound can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
Halogen Bonding: The chlorine atom can potentially form halogen bonds with electron-donating atoms in the receptor.
A table summarizing the potential interactions is provided below.
| Interaction Type | Molecular Feature of this compound | Potential Interacting Receptor Residue |
| Hydrogen Bonding | Pyridine Nitrogen, Carbonyl Oxygen | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic Interactions | Phenyl Ring, Pyridine Ring | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenyl Ring, Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bonding | Chlorine Atom | Carbonyl Oxygen, Hydroxyl Oxygen |
Supramolecular Interactions and Packing Studies
The study of supramolecular interactions and crystal packing provides insights into how molecules of this compound would organize themselves in the solid state. This organization is governed by a variety of non-covalent interactions. Based on the crystal structures of related compounds like 4-benzoylpyridine (B1666322) and chloropyridine derivatives, several types of intermolecular interactions can be predicted for this compound.
C-H···N and C-H···O Hydrogen Bonds: These weak hydrogen bonds are expected to be significant in the crystal packing. The aromatic protons can interact with the pyridine nitrogen and the carbonyl oxygen of neighboring molecules, leading to the formation of extended networks.
π-π Stacking Interactions: The planar aromatic rings of the pyridine and phenyl groups are likely to engage in offset face-to-face or edge-to-face π-π stacking interactions, contributing to the stability of the crystal lattice. ktslaw.com
Halogen Bonding: The chlorine atom at the 2-position of the pyridine ring can act as a halogen bond donor, interacting with electron-rich atoms such as the pyridine nitrogen or the carbonyl oxygen of an adjacent molecule. This type of interaction is a directional and can play a crucial role in directing the crystal packing.
Analysis of the crystal structures of analogous compounds reveals that these interactions often lead to the formation of specific supramolecular synthons, which are recurring structural motifs. ias.ac.in For this compound, one might expect to see synthons involving chains or sheets of molecules held together by a combination of the aforementioned interactions.
A table summarizing the potential supramolecular interactions is provided below.
| Interaction Type | Donor | Acceptor |
| C-H···N Hydrogen Bond | Aromatic C-H | Pyridine N |
| C-H···O Hydrogen Bond | Aromatic C-H | Carbonyl O |
| π-π Stacking | Pyridine/Phenyl Ring | Pyridine/Phenyl Ring |
| Halogen Bond | C-Cl | Pyridine N / Carbonyl O |
Advanced Applications in Materials Science and Chemical Biology Research
Development as a Scaffold for Novel Compound Libraries in Chemical Biology Research
The pyridine (B92270) nucleus is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a vast array of biologically active compounds. rsc.orgnih.govnih.gov The concept of privileged scaffolds is central to the design of combinatorial libraries, where a common core structure is systematically decorated with a variety of substituents to rapidly generate a large number of diverse molecules for biological screening. nih.gov 4-Benzoyl-2-chloropyridine is an attractive scaffold for the development of such libraries due to its inherent structural features and reactive handles.
The 2-chloro substituent on the pyridine ring serves as a versatile site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity enables the generation of libraries of compounds with diverse physicochemical properties, which is crucial for exploring structure-activity relationships (SAR). For instance, the chlorine atom can be displaced by amines, alcohols, thiols, and other nucleophiles, leading to a multitude of derivatives. This approach is analogous to the synthesis of other 2-chloropyridine-based libraries that have yielded compounds with potential antitumor and other therapeutic activities. nih.govnih.gov
Furthermore, the benzoyl moiety offers additional points for diversification. The phenyl ring can be substituted with various groups to modulate the electronic and steric properties of the molecule. The carbonyl group itself can also be a site for chemical modification, although it is generally less reactive than the 2-chloro position. The combination of these two reactive sites on a single scaffold allows for the creation of complex and three-dimensional molecular architectures, which are often associated with higher biological specificity.
The general strategy for utilizing this compound as a scaffold in combinatorial synthesis would involve a series of parallel reactions where the core is reacted with a set of diverse building blocks. The resulting library of compounds can then be screened against various biological targets, such as enzymes or receptors, to identify hit compounds with desired activities. This high-throughput approach accelerates the early stages of drug discovery and the development of new chemical probes for studying biological systems. nih.gov
Application in the Design of Advanced Materials with Tailored Electronic or Optical Properties
The design of advanced materials with specific electronic and optical properties is a cornerstone of modern materials science. Organic molecules with tailored photophysical characteristics are in high demand for applications such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) materials. The molecular structure of this compound, which combines an electron-withdrawing pyridine ring with a π-conjugated benzoyl group, suggests its potential as a building block for such materials.
The photophysical properties of organic molecules are largely determined by their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The benzoyl group, with its carbonyl and phenyl moieties, can participate in π-conjugation, which can be extended by further substitution on the phenyl ring. The pyridine ring, being electron-deficient, can act as an electron acceptor. This donor-acceptor character within the molecule can lead to interesting charge-transfer properties upon photoexcitation, which are often associated with desirable optical phenomena like fluorescence and phosphorescence. rsc.org
For instance, benzoyl-containing compounds, such as benzoyl pyrazinium salts and benzoyl-carbazole derivatives, have been investigated for their luminescent properties. rsc.orgucmerced.edu These studies have shown that the benzoyl moiety can be a key component of molecules exhibiting tunable emission. Similarly, pyridine derivatives are known to be useful in the construction of materials for OLEDs. nih.gov By incorporating this compound into larger conjugated systems, it may be possible to fine-tune the emission color and efficiency of the resulting materials.
The chlorine atom at the 2-position of the pyridine ring provides a convenient handle for covalently incorporating the 4-benzoylpyridine (B1666322) unit into polymeric structures or for attaching it to other chromophores. This allows for the systematic modification of the material's properties. The investigation of the photophysical properties of this compound and its derivatives, including their absorption and emission spectra, quantum yields, and excited-state lifetimes, is a crucial step in evaluating their potential for applications in optoelectronics.
Role as Intermediate in Complex Organic Synthesis
The utility of a chemical compound as an intermediate in the synthesis of more complex molecules is a testament to its versatility and reactivity. This compound, with its multiple reactive sites, is a valuable intermediate in multi-step organic synthesis. rasayanjournal.co.innih.govresearchgate.netresearchgate.netsyrris.jp The 2-chloropyridine (B119429) moiety is a particularly useful synthon, as the chlorine atom can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions. chemicalbook.comnbinno.comnbinno.com
This reactivity allows for the construction of highly functionalized pyridine derivatives that are key components of many pharmaceuticals and agrochemicals. chemicalbook.comnbinno.com For example, the synthesis of complex drug candidates often involves the sequential addition of different molecular fragments to a central scaffold. The 2-chloro position of this compound can be used to introduce one part of the target molecule, while the benzoyl group can be modified in a subsequent step to add another.
A related compound, 3-Amino-4-benzoyl-2-chloropyridine, is noted for its role as a building block in the creation of diverse heterocyclic compounds, underscoring the synthetic utility of this substitution pattern. lookchem.com The presence of the benzoyl group at the 4-position can also influence the reactivity of the pyridine ring, potentially directing further substitutions to specific positions. This regiochemical control is a critical aspect of complex molecule synthesis.
The application of this compound as an intermediate is not limited to traditional batch chemistry. The principles of multi-step synthesis are increasingly being applied in continuous flow systems, which offer advantages in terms of efficiency, safety, and scalability. researchgate.netresearchgate.netsyrris.jp The predictable reactivity of the 2-chloropyridine moiety makes it well-suited for integration into such automated synthesis platforms.
Investigation as Ligands in Catalytic Systems
The development of novel ligands is a driving force in the field of catalysis. Ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. Pyridine-containing molecules are widely used as ligands in transition metal catalysis due to the ability of the nitrogen atom to coordinate to a metal center. nih.govnih.gov The electronic and steric properties of the pyridine ring can be tuned by the introduction of substituents, which in turn influences the properties of the resulting metal complex.
This compound possesses several features that make it an interesting candidate for investigation as a ligand. The pyridine nitrogen can act as a Lewis base and coordinate to a metal. The benzoyl group, with its carbonyl oxygen, could potentially act as a second coordination site, allowing the molecule to function as a bidentate ligand. The formation of such a chelate ring can enhance the stability of the metal complex.
The electronic properties of the ligand are influenced by both the electron-withdrawing nature of the pyridine ring and the benzoyl group, as well as the chloro substituent. These electronic effects will be transmitted to the metal center upon coordination, affecting its catalytic activity. Furthermore, the steric bulk of the benzoyl group can create a specific chiral environment around the metal center, which could be exploited in asymmetric catalysis.
In addition to its role as a ligand in metal catalysis, the pyridine moiety is also a key component of certain organocatalysts. For example, derivatives of 4-aminopyridine (B3432731) are known to be effective nucleophilic catalysts. chemrxiv.orgresearchgate.net While this compound itself is not an aminopyridine, its derivatives, where the chlorine is substituted by an amino group, could be explored as potential organocatalysts. The benzoyl group in such a system could play a role in modulating the catalyst's activity and selectivity. Chiral 4-aryl-pyridine-N-oxides have also been developed as efficient nucleophilic organocatalysts. x-mol.net
Future Research Directions
Exploration of Asymmetric Synthesis Routes for Chiral Derivatives
The synthesis of chiral pyridine (B92270) derivatives is a significant area of interest due to their prevalence in pharmaceuticals and other biologically active molecules. chim.it Future research should focus on developing catalytic asymmetric methods to produce enantiomerically pure derivatives of 4-benzoyl-2-chloropyridine. Strategies such as asymmetric addition to the carbonyl group, catalytic asymmetric reduction of the ketone, and asymmetric cross-coupling reactions could yield a diverse range of chiral compounds. chim.it The development of novel chiral ligands and catalysts will be crucial for achieving high enantioselectivity in these transformations. dicp.ac.cnnih.gov The resulting chiral derivatives could exhibit unique biological activities and serve as valuable building blocks in medicinal chemistry.
Investigation of Photophysical Properties and Applications
The benzoylpyridine core suggests that this compound and its derivatives may possess interesting photophysical properties. acs.orgrsc.org Future studies should systematically investigate the absorption, fluorescence, and phosphorescence characteristics of this compound and its analogs. nih.gov Understanding the influence of different substituents on the electronic transitions and excited state dynamics could lead to the development of novel photoactive materials. iaea.orgscilit.com Potential applications could include photosensitizers, fluorescent probes for biological imaging, and materials for organic light-emitting diodes (OLEDs). rsc.org Time-resolved spectroscopic techniques will be instrumental in elucidating the underlying photochemical and photophysical processes. acs.org
High-Throughput Screening of Derivatized Libraries for Novel Chemical Scaffolds
To expedite the discovery of new applications for this compound, the generation and screening of derivatized libraries are essential. High-throughput screening (HTS) allows for the rapid evaluation of a large number of compounds for a specific biological activity. youtube.com Future work should involve the creation of diverse libraries of this compound derivatives through various chemical transformations. These libraries can then be subjected to HTS assays to identify "hit" compounds with potential therapeutic applications, such as anticancer or antimalarial agents. nih.govmdpi.comrsc.org The data obtained from these screens can guide further lead optimization and the development of new chemical scaffolds with improved potency and selectivity.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly processes. nih.gov The integration of flow chemistry offers numerous advantages for the synthesis of this compound and its derivatives, including improved reaction control, enhanced safety, and scalability. researchgate.netresearchgate.netnih.gov Future research should explore the translation of existing batch syntheses into continuous flow processes. acs.org Furthermore, a focus on sustainable synthesis methodologies, such as the use of greener solvents, catalysts, and energy sources, will be critical. nih.govrsc.org This approach will not only improve the efficiency of production but also minimize the environmental impact of synthesizing these valuable compounds.
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic routes and developing new ones. pearson.com Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of key reactions, such as nucleophilic aromatic substitution and cross-coupling reactions. researchgate.net Investigating the role of catalysts, intermediates, and transition states will provide valuable insights for improving reaction yields and selectivity. researchgate.net This deeper mechanistic understanding will enable the rational design of more efficient and robust synthetic strategies.
Advanced Computational Studies for Predictive Design and Property Optimization
Computational chemistry has become an indispensable tool in modern chemical research. nih.govnih.gov Future investigations should leverage advanced computational methods, such as Density Functional Theory (DFT), to predict the physicochemical properties and reactivity of this compound and its derivatives. researchgate.netmdpi.com These studies can guide the rational design of new molecules with optimized properties for specific applications. For instance, computational modeling can be used to predict the biological activity of potential drug candidates, the photophysical properties of new materials, and the most favorable reaction pathways for synthesis. nih.gov This predictive approach can significantly accelerate the discovery and development of new compounds based on the this compound scaffold.
Q & A
Q. What are the recommended laboratory methods for synthesizing 4-Benzoyl-2-chloropyridine?
A common approach involves Friedel-Crafts acylation, where 2-chloropyridine reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Alternative routes may utilize benzoylation via coupling agents or direct halogenation of pre-functionalized pyridine derivatives. Reaction optimization should focus on temperature control (typically 0–80°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios to minimize side products like diacylated derivatives . Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .
Q. What safety protocols are critical when handling this compound?
Key precautions include:
- Storage : Maintain in a cool, dry, ventilated area away from ignition sources, using airtight containers to prevent moisture absorption or decomposition .
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation resistance per EN374 standards), sealed goggles, and lab coats. Use fume hoods for weighing or handling powders to avoid inhalation .
- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
Q. How should researchers characterize the purity of this compound?
Standard techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic proton signals at δ 7.5–8.5 ppm for benzoyl and pyridine moieties) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98% typical for research-grade material) .
- Melting Point Analysis : Compare observed values (e.g., 120–123°C) against literature data to detect impurities .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing benzoyl and chloro groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. Density Functional Theory (DFT) studies can model charge distribution, showing enhanced electrophilicity at the 6-position due to resonance effects. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysts, Cs₂CO₃ base) demonstrates regioselectivity influenced by steric hindrance and electronic effects .
Q. How do solvent polarity and temperature affect the stability of this compound?
Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS analysis reveal degradation pathways:
- Hydrolysis : Dominant in polar protic solvents (e.g., water/methanol), yielding 2-chloropyridine and benzoic acid via nucleophilic attack on the carbonyl.
- Thermal Decomposition : Above 150°C, cleavage of the C-Cl bond generates reactive intermediates detectable via TGA-DSC . Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N₂) are recommended for long-term storage .
Q. What strategies mitigate byproduct formation during scale-up synthesis?
- Process Optimization : Use flow chemistry to control exothermic reactions and reduce side products (e.g., over-acylation).
- In-Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation, enabling real-time adjustments .
- Catalyst Screening : Heterogeneous catalysts (e.g., zeolite-supported AlCl₃) improve recyclability and reduce waste .
Q. How can computational models predict the biological activity of this compound derivatives?
Molecular docking (AutoDock Vina) and QSAR (Quantitative Structure-Activity Relationship) analyses correlate structural modifications (e.g., substituent electronegativity) with target binding affinity. For example, methyl groups at the 3-position enhance hydrophobic interactions with kinase active sites, as validated by in vitro enzyme inhibition assays .
Methodological Notes
- Contradiction Handling : Discrepancies in reported melting points or reaction yields may arise from solvent impurities or varying analytical protocols. Cross-validate results using multiple techniques (e.g., NMR + HPLC) .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to assess reproducibility in synthetic batches, particularly for kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
